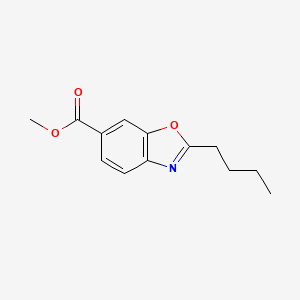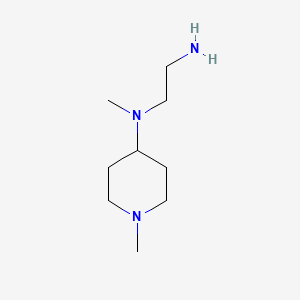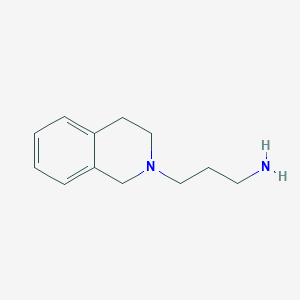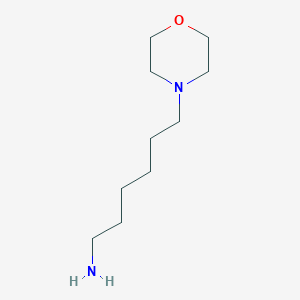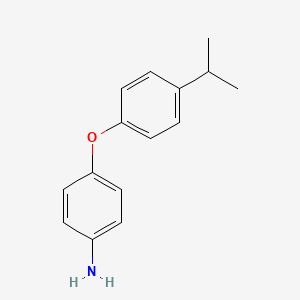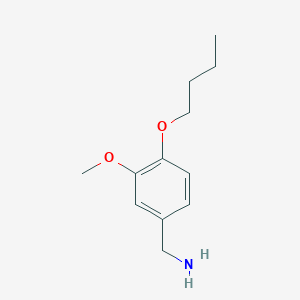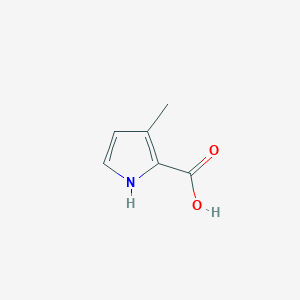![molecular formula C20H18N2OS2 B1312536 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 857495-79-5](/img/structure/B1312536.png)
7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a mercapto group (–SH), a phenyl group, and a benzothieno[2,3-d]pyrimidin-4(3H)-one group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothieno[2,3-d]pyrimidin-4(3H)-one group, in particular, would contribute to a complex and potentially aromatic ring system .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the mercapto group (–SH) is known to undergo oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a mercapto group could make the compound polar and potentially give it a strong odor .Scientific Research Applications
Synthesis and Biological Activity
Bioactive Derivative Synthesis : New derivatives of the compound, including 3-amino-2-mercapto-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and characterized. These compounds have been explored for their anti-inflammatory, CNS depressant, and antimicrobial activities, showing promising biological activities in some cases (Ashalatha et al., 2007).
Antimicrobial Activity : Certain tricyclic compounds synthesized from this chemical, such as 7-(phenylsulfonyl)-N-(phenyl)-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, exhibit significant anti-bacterial and anti-fungal activities. These compounds were synthesized using a method involving piperidin-4-one Hydrochloride and benzenesulfonyl chloride (Mittal et al., 2011).
Analgesic and Anti-inflammatory Agents : Novel compounds synthesized from 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some of these compounds, such as AS1, AS2, and AS3, showed potent analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2007).
Chemical Synthesis and Characterization
Efficient Synthesis Techniques : Innovative synthesis methods, such as a sequential aza-Wittig reaction/base-catalyzed cyclization, have been developed for efficiently synthesizing derivatives of 7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These methods contribute to a better understanding of the chemical properties and potential applications of these compounds (Dai et al., 2011).
Structural Characterization : X-ray characterization and molecular structure analysis have been conducted on derivatives of this compound, providing insights into the crystal structure, molecular geometry, and intermolecular interactions. Such studies are crucial for understanding the properties and potential applications of these chemicals (Ziaulla et al., 2012).
Potential Pharmaceutical Applications
Cytotoxic Activity Against Cancer Cells : Certain organotin(IV) complexes derived from similar compounds have been synthesized and characterized, exhibiting strong cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. This suggests potential pharmaceutical applications in cancer treatment (Shpakovsky et al., 2012).
COX Inhibitor Activity : Derivatives containing the related [1]Benzothieno[3, 2‐d]pyrimidin‐4‐one system have been synthesized and tested as inhibitors of COX-1 and COX-2 activities in human whole blood. This research is vital for developing new pharmaceuticals targeting inflammation and related diseases (Santagati et al., 2003).
Future Directions
properties
IUPAC Name |
7-tert-butyl-3-phenyl-2-sulfanylidene-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBBMRTQHNRFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121134 |
Source


|
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
857495-79-5 |
Source


|
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857495-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

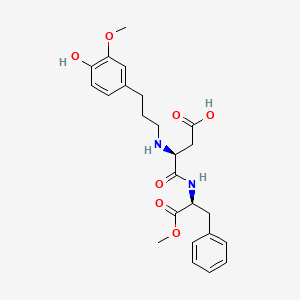

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)



